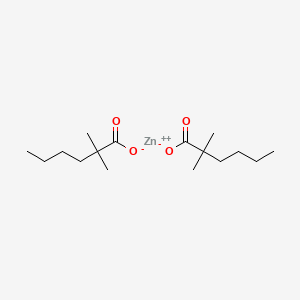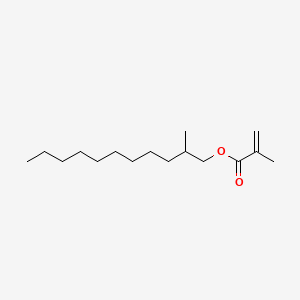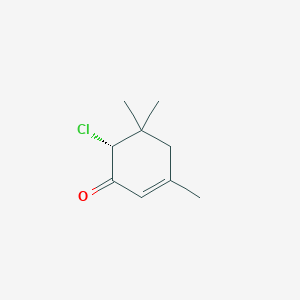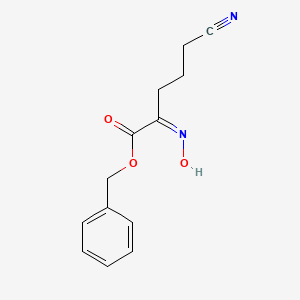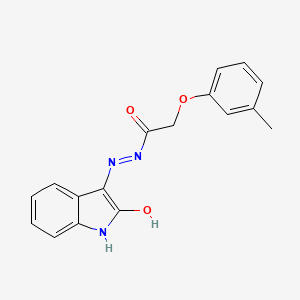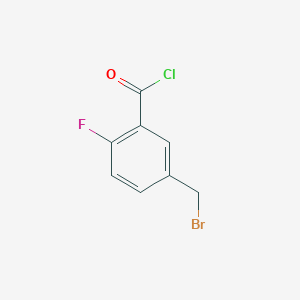
5-(Bromomethyl)-2-fluorobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-2-fluorobenzoyl chloride: is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzene ring, along with a reactive acyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-fluorobenzoyl chloride typically involves the bromination of 2-fluorobenzoyl chloride. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial for large-scale synthesis. The purification of the final product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-2-fluorobenzoyl chloride can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 5-(Hydroxymethyl)-2-fluorobenzoyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the bromomethyl group can yield 5-(Bromomethyl)-2-fluorobenzoic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products:
- Substitution reactions yield various substituted benzoyl chlorides.
- Reduction reactions produce hydroxymethyl derivatives.
- Oxidation reactions result in carboxylic acids.
Applications De Recherche Scientifique
Chemistry: 5-(Bromomethyl)-2-fluorobenzoyl chloride is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of novel drug candidates. Its derivatives have shown potential as inhibitors of specific enzymes and receptors, making it valuable in drug discovery and development.
Industry: The compound finds applications in the production of advanced materials, including polymers and resins. It is also used in the synthesis of dyes and pigments due to its ability to introduce functional groups into aromatic systems.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-2-fluorobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparaison Avec Des Composés Similaires
- 5-(Chloromethyl)-2-fluorobenzoyl chloride
- 5-(Hydroxymethyl)-2-fluorobenzoyl chloride
- 5-(Methyl)-2-fluorobenzoyl chloride
Comparison: 5-(Bromomethyl)-2-fluorobenzoyl chloride is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, hydroxy, and methyl analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the fluorine atom enhances the compound’s stability and lipophilicity, which can be advantageous in drug design.
Propriétés
Numéro CAS |
920759-92-8 |
|---|---|
Formule moléculaire |
C8H5BrClFO |
Poids moléculaire |
251.48 g/mol |
Nom IUPAC |
5-(bromomethyl)-2-fluorobenzoyl chloride |
InChI |
InChI=1S/C8H5BrClFO/c9-4-5-1-2-7(11)6(3-5)8(10)12/h1-3H,4H2 |
Clé InChI |
XOKOYKPMPBLCGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CBr)C(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


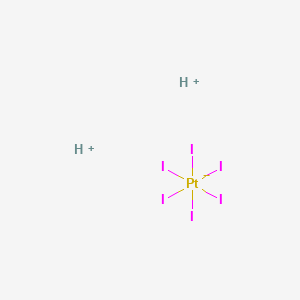
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)

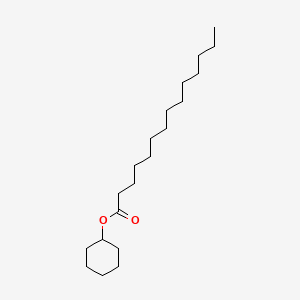
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)

